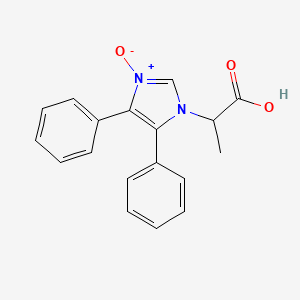

1-(1-carboxyethyl)-4,5-diphenyl-1H-imidazole 3-oxide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“1-(1-carboxyethyl)-4,5-diphenyl-1H-imidazole 3-oxide” is a type of imidazole oxide. Imidazole oxides are valuable synthetic intermediates for the assembly of heterocyclic structures . They are also of interest as potentially biologically active compounds .

Synthesis Analysis

The synthesis of imidazole oxides, including “this compound”, involves methods suitable for the synthesis of 1-hydroxyimidazoles and their benzoannulated analogs . More specific synthesis methods for this compound are not available in the current literature.Aplicaciones Científicas De Investigación

Reactions and Synthesis Applications

1. Cycloaddition and Fragmentation Reactions

Mlostoń et al. (2006) explored the stepwise 1,3-dipolar cycloaddition reactions of 1,4,5-trisubstituted 1H-imidazole-3-oxides with 2,2-bis(trifluoromethyl)ethene-1,1-dicarbonitrile, yielding 1,3-dihydro-2H-imidazol-2-ones and 2-(1,3-dihydro-2H-imidazol-2-ylidene)malononitriles. The solvent played a crucial role in determining the product distribution, showcasing the versatility of imidazole 3-oxides in organic synthesis Mlostoń, Jasiński, Linden, & Heimgartner, 2006.

2. Lanthanide Metal-Organic Frameworks (MOFs)

Shi et al. (2015) synthesized lanthanide(III)-organic frameworks using dimethylphenyl imidazole dicarboxylate, demonstrating their potential as fluorescence sensors for detecting benzaldehyde derivatives. This highlights the application of imidazole derivatives in the development of new luminescence sensing materials Shi, Zhong, Guo, & Li, 2015.

3. Synthesis of Imidazole Derivatives

Jasiński et al. (2008) reported the synthesis of new optically active 1H-imidazole 3-oxides derived from amino acid esters, demonstrating the flexibility of imidazole 3-oxides in synthesizing complex, optically active molecules. This research opens avenues for synthesizing enantiomerically pure compounds using imidazole derivatives Jasiński, Mlostoń, Linden, & Heimgartner, 2008.

Materials Science and Corrosion Inhibition

1. Corrosion Inhibitors

Srivastava et al. (2017) explored amino acid-based imidazolium zwitterions as novel green corrosion inhibitors for mild steel. These inhibitors showed high efficiency, highlighting the potential of imidazole derivatives in corrosion protection, which is crucial for industrial applications Srivastava, Haque, Verma, Singh, Lgaz, Salghi, & Quraishi, 2017.

Chemical Sensing and Spin Trapping

1. Spin Probes for pH Sensing

Kirilyuk et al. (2003) developed new pH-sensitive spin probes by adding Grignard reagents to 5-alkylamino-4H-imidazole 3-oxides, showcasing the application of imidazole derivatives in creating spin probes that can be used in various pH-sensitive applications, such as biological and chemical sensing Kirilyuk, Shevelev, Morozov, Khromovskih, Skuridin, Khramtsov, & Grigor’ev, 2003.

Propiedades

IUPAC Name |

2-(3-oxido-4,5-diphenylimidazol-3-ium-1-yl)propanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16N2O3/c1-13(18(21)22)19-12-20(23)17(15-10-6-3-7-11-15)16(19)14-8-4-2-5-9-14/h2-13H,1H3,(H,21,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OYKVTHGWGIJBKU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)O)N1C=[N+](C(=C1C2=CC=CC=C2)C3=CC=CC=C3)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-{[(pyridin-2-yl)methyl]sulfanyl}-4-(trifluoromethyl)pyridine-3-carbonitrile](/img/structure/B2741385.png)

![1-(Chloromethyl)-3-(3-fluoro-2-methylphenyl)bicyclo[1.1.1]pentane](/img/structure/B2741388.png)

![N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2741394.png)

![3,4,5-trimethoxy-N-[(2Z)-4-methyl-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide](/img/structure/B2741399.png)

![1-(3-chlorophenyl)-4-cyclopropyl-6-(2-(indolin-1-yl)-2-oxoethyl)-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one](/img/structure/B2741407.png)